N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxazolo[5,4-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide typically involves the cyclization of precursor compounds. One common method involves the intramolecular cyclization of 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide to form the oxazolo[5,4-b]pyridine core . This reaction is often carried out in the presence of polyphosphoric acid or phosphorus oxychloride as cyclization agents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolo[5,4-b]pyridine core or the furan ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide involves its interaction with specific molecular targets. The oxazolo[5,4-b]pyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridine: Shares the oxazolo[5,4-b]pyridine core but differs in the substituents attached to the core.
Thiazolo[4,5-b]pyridine derivatives: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen in the ring.
Uniqueness
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide is unique due to the presence of both the oxazolo[5,4-b]pyridine core and the furan-3-carboxamide moiety
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c1-11-14(20-16(22)13-7-8-23-10-13)9-15-18(19-11)24-17(21-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGPSJNQVVFEGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.